Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate
Description
Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-8-15(10-13(11)14(16)17-2)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQYKJMMAPSQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181114-98-7 | |
| Record name | 1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Multi-Step Synthesis via Reductive Amination and Cyclization
Reaction Sequence Overview
A six-step synthetic route is described in CN105237463A, starting from N-benzyl-4-carbonyl-ethyl nipecotate (I) and proceeding through ammonolysis, Grignard addition, hydrogenation, and crystallization. The final step involves resolution using L-di-p-toluoyltartaric acid (L-DTTA) to isolate the (3R,4R) enantiomer.
Key Steps:
- Ammonolysis : Compound I reacts with 25% aqueous ammonia in ethanol at 30–40°C for 16–30 hours to form intermediate II.
- Grignard Addition : Methylmagnesium bromide in tetrahydrofuran (THF) at −70–0°C yields tertiary alcohol III.
- Hydrogenation : Raney nickel-catalyzed hydrogenation at 10–80°C reduces III to IV.
- Resolution : L-DTTA in methanol-water (1:1) at 35–50°C crystallizes the target compound (VII) with 22% overall yield.
Enantioselective Michael Addition and Cyclization
Catalytic Asymmetric Synthesis
WO2018025295A1 discloses a stereoselective route using β-nitroalkenes and α,β-unsaturated ketones. A chiral amine catalyst induces enantioselectivity during the Michael addition, followed by nitro group reduction and pyrrolidine ring closure.
Reaction Conditions:
- Catalyst : Cinchona alkaloid-derived thiourea (10 mol%).
- Solvent : Dichloromethane at 0–25°C.
- Reduction : Zinc-acetic acid or Pd/C-H₂ system.
Outcomes:
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
VulcanChem’s method resolves racemic methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate using (−)-di-p-toluoyl-d-tartaric acid (DTTA). Key parameters:
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Scientific Research Applications
Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate has potential applications across several fields:
Medicinal Chemistry
This compound's structural features suggest it may serve as a building block for synthesizing biologically active molecules. Research indicates that similar pyrrolidine derivatives have been explored for their neuroprotective effects and potential therapeutic applications in treating neurological disorders such as epilepsy and depression .
Case Study : A study on branched alkyl pyrrolidines has shown their efficacy in treating conditions like epilepsy and hypokinesia, demonstrating the relevance of pyrrolidine derivatives in pharmacology .
Organic Synthesis
In organic chemistry, this compound can be utilized as an intermediate for synthesizing various complex molecules. Its functional groups allow for further modifications that can lead to compounds with distinct properties.
Comparison with Related Compounds
The following table summarizes key features of this compound compared to related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate | Structure | Different stereochemistry may affect biological activity |
| 1-Benzylpyrrolidine | Structure | Lacks carboxylic acid functionality; psychoactive effects |
| 4-Methylpyrrolidine | Structure | Simpler structure; used in various synthetic applications |
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: This compound shares a similar structure but has an oxo group instead of a methyl group.
Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate (MBC) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MBC is characterized by a pyrrolidine ring with a methyl group and a benzyl substituent. Its molecular formula is C13H17NO2, with a molecular weight of approximately 233.31 g/mol. The specific stereochemistry at positions 3 and 4 (3S, 4S) plays a crucial role in its biological interactions and properties.
The biological activity of MBC is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may modulate receptor function or inhibit enzyme activity, leading to significant biological effects. The exact pathways involved depend on the specific biological context in which MBC is applied.
Potential Mechanisms Include:
- Enzyme Inhibition: MBC may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Modulation: It can interact with receptors involved in neurotransmission, potentially influencing neurological functions.
Biological Activity
Research indicates that MBC has potential applications in the treatment of neurological disorders and other medical conditions. Its pharmacological properties have been investigated in various studies:
- Neurological Disorders: MBC has been explored for its potential to affect neurotransmitter systems, which could be beneficial in treating conditions like depression or anxiety .
- Pharmacological Studies: In vitro studies have shown that MBC can influence cellular signaling pathways related to neurotransmission .
Table 1: Summary of Biological Activities
Notable Research Insights
- A study highlighted the compound's ability to act as a building block for synthesizing more complex molecules with targeted biological activities, emphasizing its utility in drug development.
- Another investigation focused on the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications to the MBC structure could enhance its efficacy against specific biological targets .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate, and how are stereochemical outcomes controlled?
- Methodological Answer : The synthesis typically involves multistep sequences starting with pyrrolidine precursors. For example, stereoselective alkylation or benzylation at the pyrrolidine nitrogen can introduce the benzyl group, while esterification at the 3-position with methyl groups is achieved via nucleophilic acyl substitution. Stereochemical control is critical, as evidenced by the separation of (3R,4R)- and (3S,4S)-diastereomers using chiral chromatography or crystallization . Key intermediates, such as tert-butoxycarbonyl (Boc)-protected derivatives, are often employed to direct regioselectivity .
Q. How is the molecular structure of this compound validated post-synthesis?
- Methodological Answer : Structural validation relies on spectroscopic techniques:
- NMR : - and -NMR confirm substituent positions and stereochemistry via coupling constants and NOE correlations.
- X-ray Crystallography : Single-crystal diffraction data, refined using programs like SHELXL, provide absolute configuration verification. For example, bond angles (e.g., C3–C4–O2 = 122.0°) and torsion angles (e.g., C7–O4–C6–O3 = 1.4°) are analyzed to resolve puckering conformations .
Q. What are the key structural features influencing its reactivity in further derivatization?
- Methodological Answer : The ester group at the 3-position is electrophilic, enabling hydrolysis or transesterification. The benzyl group at N1 can be removed via hydrogenolysis for further functionalization. Ring puckering (quantified using Cremer-Pople parameters) and steric hindrance from the 4-methyl group affect reaction kinetics, particularly in nucleophilic substitutions .
Advanced Research Questions
Q. How do computational models predict the compound’s conformational flexibility and intermolecular interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize the pyrrolidine ring’s puckering amplitude () and phase angle (), revealing pseudorotation barriers. Hydrogen-bonding patterns (e.g., C=OH–N interactions) are analyzed using graph-set notation (e.g., motifs) to predict crystal packing . Software like ORTEP-3 visualizes thermal ellipsoids and anisotropic displacement parameters .
Q. What challenges arise in resolving enantiomers, and how are they addressed experimentally?
- Methodological Answer : Enantiomeric separation requires chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Kinetic resolution via enzymatic ester hydrolysis (e.g., using lipases) can also isolate enantiomers. Stereochemical assignments are confirmed by comparing experimental circular dichroism (CD) spectra with computed electronic transitions .
Q. How does the compound’s solid-state structure inform its stability and solubility?
- Methodological Answer : Crystal lattice energy, calculated from Hirshfeld surfaces, correlates with melting points and solubility. For example, strong C–HO interactions (2.4–2.6 Å) enhance stability but reduce aqueous solubility. Polymorph screening via solvent-drop grinding identifies metastable forms with improved dissolution profiles .
Q. What strategies optimize catalytic asymmetric synthesis of this compound?
- Methodological Answer : Chiral ligands (e.g., BINAP or Josiphos) in transition-metal catalysis (e.g., Pd-catalyzed allylic alkylation) induce enantioselectivity. Reaction monitoring via in-situ IR or Raman spectroscopy tracks enantiomeric excess (ee). For instance, ee >98% is achievable using (R)-DM-SEGPHOS/Pd complexes at −30°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
